Superior Opioid Receptor Affinity: Noribogaine vs. Ibogaine
Noribogaine demonstrates significantly higher binding affinity for key opioid receptors compared to its parent compound, ibogaine. A radioligand-binding study directly compared the two compounds, revealing that noribogaine has a higher affinity for all three major opioid receptor subtypes [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Kappa: Ki = 0.96 ± 0.08 µM; Mu: Ki = 2.66 ± 0.62 µM; Delta: Ki = 24.72 ± 2.26 µM |
| Comparator Or Baseline | Ibogaine: Kappa Ki = 3.77 ± 0.81 µM; Mu Ki = 11.04 ± 0.66 µM; Delta Ki > 100 µM |
| Quantified Difference | Noribogaine has a 3.9-fold higher affinity for kappa receptors and a 4.2-fold higher affinity for mu receptors. |
| Conditions | In vitro radioligand-binding assay on rat brain tissue. |
Why This Matters
Higher receptor affinity suggests that noribogaine is more potent at modulating opioid pathways, potentially allowing for lower, safer doses to achieve therapeutic effects.
- [1] Pearl SM, Herrick-Davis K, Teitler M, Glick SD. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine. Brain Res. 1995 Mar 27;675(1-2):342-4. doi: 10.1016/0006-8993(95)00123-8. PMID: 7796150. View Source
